(2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic rings, a pyridazine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the piperazine moiety, and finally the attachment of the dimethoxyphenyl group. Common reagents used in these steps include halogenated precursors, base catalysts, and various solvents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could be a candidate for drug development.
Medicine
In medicinal chemistry, this compound might be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anti-cancer, or neuroactive agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperazine derivatives, pyridazine-containing molecules, and compounds with dimethoxyphenyl groups. Examples include:
- (2,3-Dimethoxyphenyl)(4-(6-(4-chlorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- (2,3-Dimethoxyphenyl)(4-(6-(4-methylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-30-20-5-3-4-18(22(20)31-2)23(29)28-14-12-27(13-15-28)21-11-10-19(25-26-21)16-6-8-17(24)9-7-16/h3-11H,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCLTVADUYSJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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